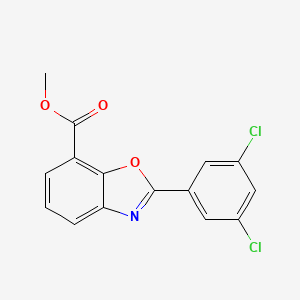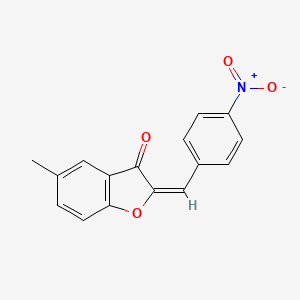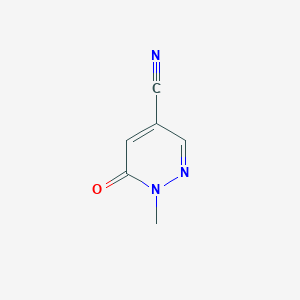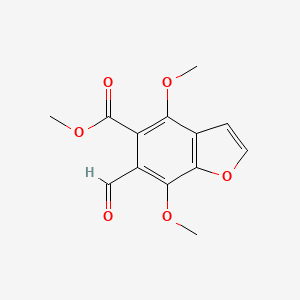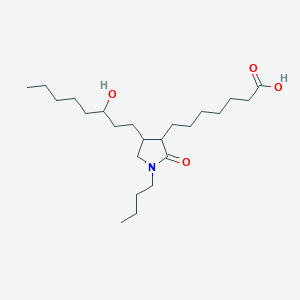
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is an organic compound with the molecular formula C23H43NO4. This compound is characterized by a pyrrolidinone ring substituted with a butyl group, a hydroxyoctyl chain, and a heptanoic acid moiety. It has a molecular weight of 397.592 Da .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. The starting materials often include butylamine, octanal, and heptanoic acid. The key steps in the synthesis include:
Formation of the Pyrrolidinone Ring: This involves the cyclization of butylamine with octanal under acidic or basic conditions to form the pyrrolidinone ring.
Acylation: The final step involves the acylation of the pyrrolidinone derivative with heptanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
科学研究应用
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 7-(1-Butyl-4-(3-hydroxyhexyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)pentanoic acid
Uniqueness
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
62311-17-5 |
|---|---|
分子式 |
C23H43NO4 |
分子量 |
397.6 g/mol |
IUPAC 名称 |
7-[1-butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C23H43NO4/c1-3-5-9-12-20(25)16-15-19-18-24(17-6-4-2)23(28)21(19)13-10-7-8-11-14-22(26)27/h19-21,25H,3-18H2,1-2H3,(H,26,27) |
InChI 键 |
KXVXEQFCGKBPCM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCC1CN(C(=O)C1CCCCCCC(=O)O)CCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


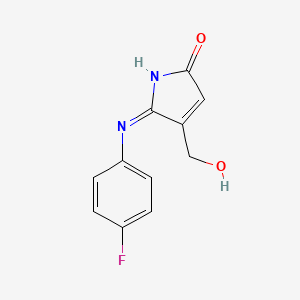
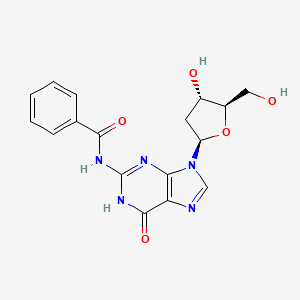
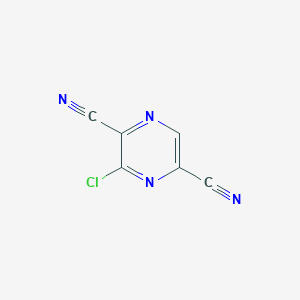
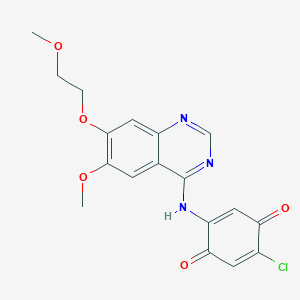
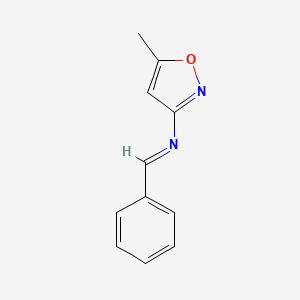
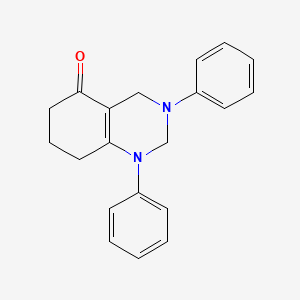
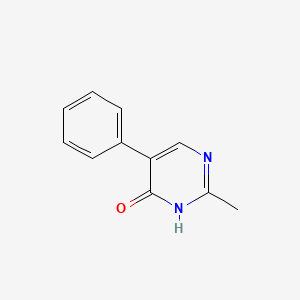
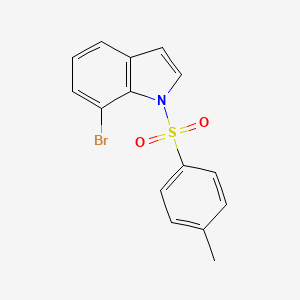
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
